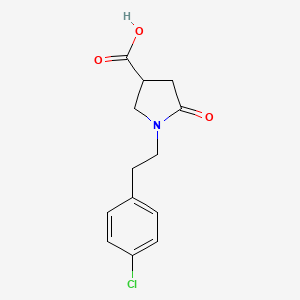
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 368870-06-8. It has a molecular weight of 267.71 and its IUPAC name is 1-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C13H14ClNO3 . The InChI code is 1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)5-6-15-8-10(13(17)18)7-12(15)16/h1-4,10H,5-8H2,(H,17,18) and the InChI key is IMVZABZPKCETQX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It is stored sealed in a dry environment . Unfortunately, more specific physical and chemical properties were not found in the sources.Aplicaciones Científicas De Investigación
Antioxidant Activity
Research on derivatives of 5-oxopyrrolidine-3-carboxylic acid, closely related to 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, has demonstrated significant antioxidant properties. For instance, a study by Tumosienė et al. (2019) synthesized a series of novel derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents. These compounds exhibited potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid in some cases (Tumosienė et al., 2019).
Synthesis and Biological Activity
The synthesis of various derivatives of 5-oxopyrrolidine-3-carboxylic acids has been explored for potential biological activities. For example, a study by Kharchenko et al. (2008) focused on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and predicted their biological activities (Kharchenko et al., 2008).
Complexation with Nucleotide Bases
In a study by Zimmerman et al. (1991), the complexation behavior of molecular tweezers with active site carboxylic acids, like 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, was analyzed. This study highlighted how the microenvironment around the carboxylic acid group significantly alters its complexation behavior, which is crucial for understanding interactions with nucleotide bases (Zimmerman et al., 1991).
Antibacterial Activity
The antibacterial activity of derivatives of 5-oxopyrrolidine-3-carboxylic acid was investigated in a study by Žirgulevičiūtė et al. (2015). They synthesized a novel series of 1,4-disubstituted pyrrolidinone derivatives with antibacterial properties, providing insights into the potential medical applications of such compounds (Žirgulevičiūtė et al., 2015).
Nootropic Activity
Valenta et al. (1994) investigated the potential nootropic (cognitive-enhancing) activity of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds. This study provides a basis for exploring the nootropic effects of derivatives of 5-oxopyrrolidine-3-carboxylic acid (Valenta et al., 1994).
Anticancer and Antimicrobial Activity
A recent study by Kairytė et al. (2022) on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a compound structurally similar to 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, revealed promising anticancer and antimicrobial activities. This highlights the potential of such compounds in developing treatments against multidrug-resistant pathogens (Kairytė et al., 2022).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic properties and quantum mechanical aspects of 5-oxopyrrolidine-3-carboxylic acid derivatives have been explored to understand their molecular characteristics, as demonstrated in a study by Devi et al. (2020). Such studies are crucial for the development and optimization of these compounds in various applications (Devi et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)5-6-15-8-10(13(17)18)7-12(15)16/h1-4,10H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVZABZPKCETQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381500 | |
| Record name | 1-[2-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
368870-06-8 | |
| Record name | 1-[2-(4-Chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368870-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






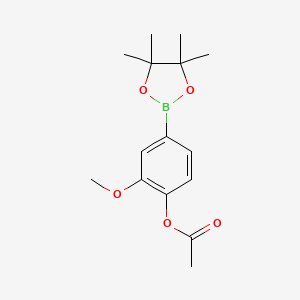
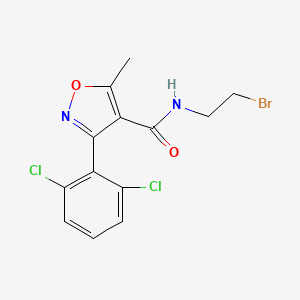

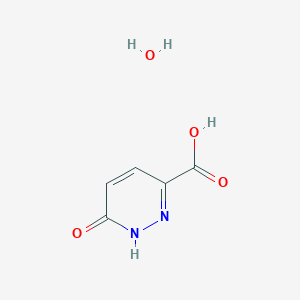

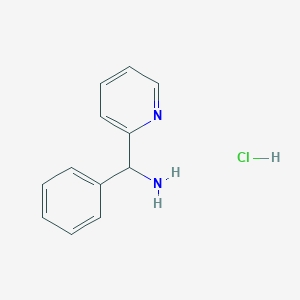


![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)